molecular formula C14H13N5O3S B10954471 5-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10954471
M. Wt: 331.35 g/mol
InChI Key: LKDZBRGEFAJBAW-VIZOYTHASA-N
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Description

5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a benzothiazole moiety linked to a hydrazino group, which is further connected to a methylene bridge and a pyrimidinetrione core

Preparation Methods

The synthesis of 5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can be achieved through various synthetic routes. One common method involves the condensation of 2-hydrazinobenzothiazole with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 1,3-dimethylbarbituric acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The hydrazino group can also form covalent bonds with target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar compounds to 5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE include:

The uniqueness of 5-{[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINO]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O3S

Molecular Weight

331.35 g/mol

IUPAC Name

5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C14H13N5O3S/c1-18-11(20)8(12(21)19(2)14(18)22)7-15-17-13-16-9-5-3-4-6-10(9)23-13/h3-7,20H,1-2H3,(H,16,17)/b15-7+

InChI Key

LKDZBRGEFAJBAW-VIZOYTHASA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=N/NC2=NC3=CC=CC=C3S2)O

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NNC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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